

Spectroscopic comparison of 5-Chloro-2nitrobenzoic acid and its isomers

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Compound of Interest		
Compound Name:	5-Chloro-2-nitrobenzoic acid	
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A Spectroscopic Showdown: Unveiling the Isomeric Differences of Chloro-Nitrobenzoic Acids

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of substituted benzoic acids, isomers can exhibit vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of **5-Chloro-2-nitrobenzoic acid** and its various isomers, offering a clear, data-driven analysis to aid in their differentiation and characterization. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical reference for identifying these closely related compounds.

Isomers at a Glance: Positional Variations

The isomers of chloro-nitrobenzoic acid share the same molecular formula, C₇H₄ClNO₄, and molecular weight, approximately 201.56 g/mol, but differ in the substitution pattern of the chloro and nitro groups on the benzoic acid ring.[1][2][3][4][5][6] This seemingly subtle difference leads to distinct spectroscopic signatures, which are crucial for unambiguous identification.

The isomers covered in this guide are:

- 5-Chloro-2-nitrobenzoic acid
- 2-Chloro-3-nitrobenzoic acid[3]



- 2-Chloro-4-nitrobenzoic acid[2]
- 2-Chloro-5-nitrobenzoic acid[7]
- 3-Chloro-2-nitrobenzoic acid[5]
- 3-Chloro-4-nitrobenzoic acid[4]
- 4-Chloro-2-nitrobenzoic acid[8]
- 4-Chloro-3-nitrobenzoic acid

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Chloro-2-nitrobenzoic acid** and its isomers.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (1 H NMR) spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the chloro and nitro substituents.

Compound	Aromatic Proton Chemical Shifts (δ , ppm)	Solvent
5-Chloro-2-nitrobenzoic acid	8.07 (d, J=8.7 Hz), 7.81 (dd, J=8.7, 2.3 Hz), 7.43 (d, J=2.3 Hz)	Not Specified
2-Chloro-3-nitrobenzoic acid	8.1-7.8 (m)	Not Specified
2-Chloro-4-nitrobenzoic acid	8.2-7.9 (m)	Not Specified
2-Chloro-5-nitrobenzoic acid	8.6-8.3 (m)	Not Specified
3-Chloro-2-nitrobenzoic acid	7.9-7.6 (m)	Not Specified
4-Chloro-2-nitrobenzoic acid	8.1-7.8 (m)	DMSO-d6[9]
4-Chloro-3-nitrobenzoic acid	8.4-7.9 (m)	Not Specified



Note: For many isomers, specific peak assignments and coupling constants were not available in the initial search results. The data presented reflects the general aromatic region signals.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents.

Compound	Aromatic Carbon Chemical Shifts (δ, ppm)
5-Chloro-2-nitrobenzoic acid	Data not readily available
2-Chloro-3-nitrobenzoic acid	Data available but not specified in search results[3]
2-Chloro-4-nitrobenzoic acid	Data not readily available
2-Chloro-5-nitrobenzoic acid	Data available but not specified in search results[7]
3-Chloro-2-nitrobenzoic acid	Data not readily available
4-Chloro-2-nitrobenzoic acid	Data not readily available
4-Chloro-3-nitrobenzoic acid	Data not readily available

Note: Detailed ¹³C NMR data was not readily available in the initial search results for a comprehensive comparison.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the carboxylic acid, nitro group, and C-Cl bond are key diagnostic markers.



Compound	Key IR Absorptions (cm⁻¹)
5-Chloro-2-nitrobenzoic acid	~1700 (C=O), ~1530 (NO ₂ asym), ~1350 (NO ₂ sym), ~740 (C-Cl)
2-Chloro-4-nitrobenzoic acid	Characteristic peaks for C=O, NO ₂ , and C-CI groups are present.[10]
4-Chloro-3-nitrobenzoic acid	Distinct bands for carboxylic acid, nitro group, and the substituted benzene ring.[11]

Note: Specific peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, ATR). The values provided are approximate ranges.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all isomers, the molecular ion peak [M]⁺ is expected around m/z 201 and 203 in a roughly 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl.

Compound	Key Mass-to-Charge Ratios (m/z)
5-Chloro-2-nitrobenzoic acid	Molecular Ion: 201/203. Other fragments not specified.
2-Chloro-3-nitrobenzoic acid	Molecular Ion: 201/203.[12]
4-Chloro-3-nitrobenzoic acid	Molecular Ion: 201. Prominent fragments at 184, 156, 75.[13]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: Dissolve approximately 5-10 mg of the chloro-nitrobenzoic acid isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.



- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
- ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Typically requires a larger number of scans and may utilize techniques like DEPT to aid in peak assignment.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact.
 - Record a background spectrum of the clean, empty crystal.
 - Record the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The background is automatically subtracted.[14]
- KBr Pellet Method:
 - Grind a small amount of the sample with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)

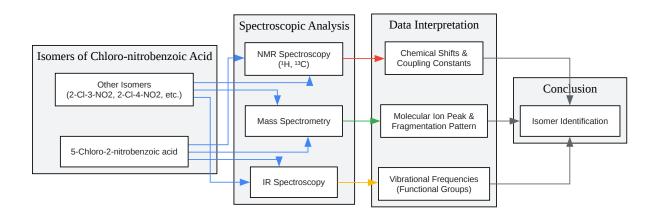
Electron Ionization (EI):



- Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Isomeric Structures and Analytical Workflow

The following diagrams illustrate the chemical structures of the discussed isomers and the logical workflow of the spectroscopic comparison.



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Caption: Workflow for Spectroscopic Comparison of Isomers.

Caption: Chemical Structures of Two Isomers.

In conclusion, while the isomers of chloro-nitrobenzoic acid are structurally similar, they can be effectively distinguished through a combination of spectroscopic techniques. ¹H NMR provides



the most definitive data for determining the substitution pattern on the aromatic ring, while IR and MS confirm the presence of key functional groups and the overall molecular weight, respectively. This guide provides a foundational set of data and methodologies to assist researchers in the accurate identification and characterization of these compounds.

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